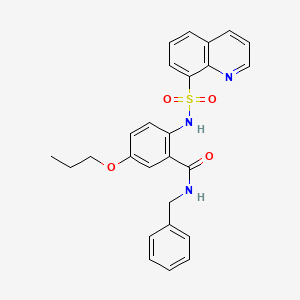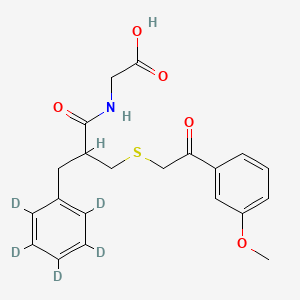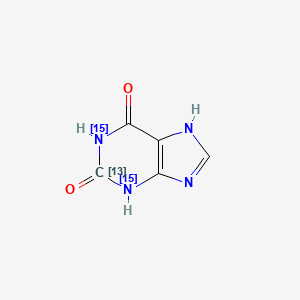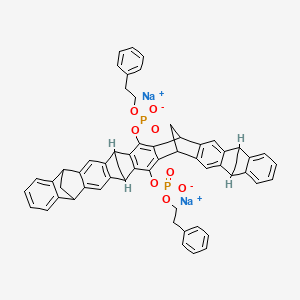
SARS-CoV-2-IN-25 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-25 (disodium) is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins within the virus, thereby hindering its ability to replicate and spread.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-25 (disodium) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This step involves the use of organic synthesis techniques to create the backbone of the molecule.
Functional Group Introduction: Various reagents are used to introduce functional groups that are critical for the compound’s activity. Common reagents include halogenating agents, oxidizing agents, and reducing agents.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and potency.
Industrial Production Methods
Industrial production of SARS-CoV-2-IN-25 (disodium) follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for synthesis and purification. Quality control measures are stringent to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-25 (disodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Functional groups within the molecule can be substituted with other groups using reagents like halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Applications De Recherche Scientifique
SARS-CoV-2-IN-25 (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication, making it a valuable tool in virology research.
Medicine: Potential therapeutic agent for treating COVID-19 by targeting specific viral proteins.
Industry: Utilized in the development of diagnostic assays and antiviral coatings.
Mécanisme D'action
The mechanism of action of SARS-CoV-2-IN-25 (disodium) involves its interaction with specific proteins within the SARS-CoV-2 virus. The compound binds to the active site of these proteins, inhibiting their function and preventing the virus from replicating. Key molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). By blocking these enzymes, the compound disrupts the viral life cycle and reduces viral load.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: Another antiviral compound that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Inhibits viral replication by targeting the RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination to treat COVID-19.
Uniqueness
SARS-CoV-2-IN-25 (disodium) stands out due to its high specificity and potency against SARS-CoV-2. Unlike some other antiviral agents, it has shown minimal off-target effects, making it a promising candidate for further development. Additionally, its disodium form enhances its solubility and bioavailability, which are critical for effective therapeutic use.
Conclusion
SARS-CoV-2-IN-25 (disodium) is a compound with significant potential in the fight against COVID-19. Its well-defined synthetic routes, diverse chemical reactions, and broad range of applications make it a valuable tool in scientific research and medicine. Understanding its mechanism of action and comparing it with similar compounds highlights its unique advantages and potential for future therapeutic development.
Propriétés
Formule moléculaire |
C58H46Na2O8P2 |
|---|---|
Poids moléculaire |
978.9 g/mol |
Nom IUPAC |
disodium;[22-[oxido(2-phenylethoxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 2-phenylethyl phosphate |
InChI |
InChI=1S/C58H48O8P2.2Na/c59-67(60,63-21-19-31-11-3-1-4-12-31)65-57-53-49-29-51(47-27-43-39-23-37(41(43)25-45(47)49)33-15-7-9-17-35(33)39)55(53)58(66-68(61,62)64-22-20-32-13-5-2-6-14-32)56-52-30-50(54(56)57)46-26-42-38-24-40(44(42)28-48(46)52)36-18-10-8-16-34(36)38;;/h1-18,25-28,37-40,49-52H,19-24,29-30H2,(H,59,60)(H,61,62);;/q;2*+1/p-2 |
Clé InChI |
IOKWWIVPPWMPRS-UHFFFAOYSA-L |
SMILES canonique |
C1C2C3=CC=CC=C3C1C4=CC5=C(C=C24)C6CC5C7=C6C(=C8C9CC(C8=C7OP(=O)([O-])OCCC1=CC=CC=C1)C1=C9C=C2C3CC(C2=C1)C1=CC=CC=C31)OP(=O)([O-])OCCC1=CC=CC=C1.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


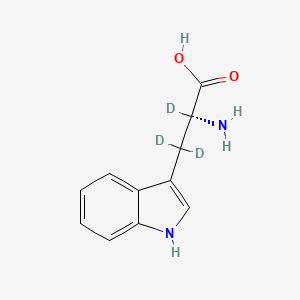
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
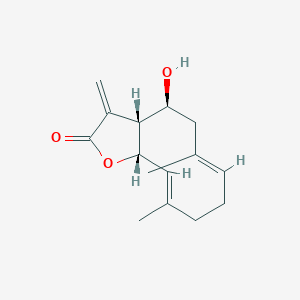

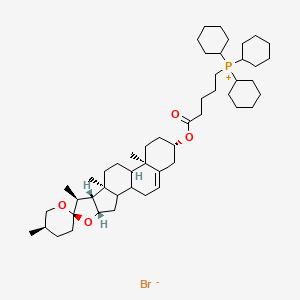
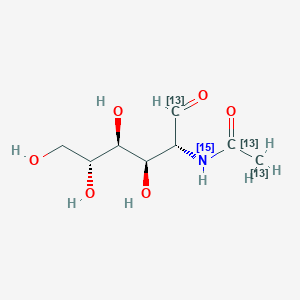
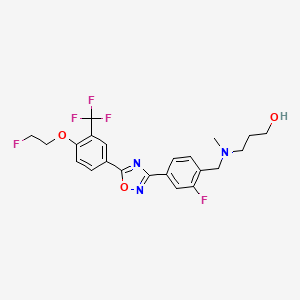
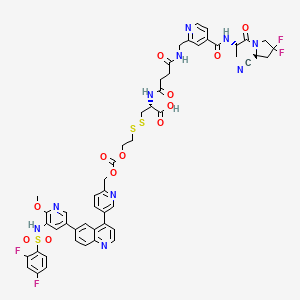
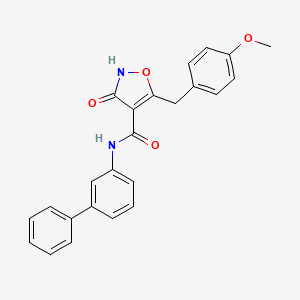
![(4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine](/img/structure/B12404007.png)

